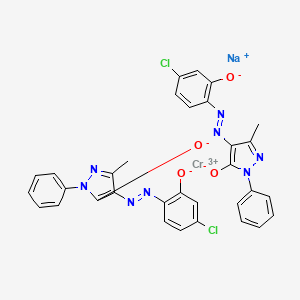
N-Formyl-L-alanine succinic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-L-alanine succinic anhydride: is a chemical compound with the molecular formula C12H16N2O8 and a molecular weight of 316.26404 g/mol . It is known for its unique structure, which includes both an anhydride and a formyl group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-alanine succinic anhydride typically involves the reaction of N-Formyl-L-alanine with succinic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C . The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-L-alanine succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Aminolysis: Reaction with amines to form amides.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Aminolysis: Primary or secondary amines in the presence of a catalyst such as .
Esterification: Alcohols in the presence of an acid catalyst like or .
Major Products
Hydrolysis: Succinic acid and N-Formyl-L-alanine.
Aminolysis: N-Formyl-L-alanine amide derivatives.
Esterification: N-Formyl-L-alanine ester derivatives.
Scientific Research Applications
N-Formyl-L-alanine succinic anhydride is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Formyl-L-alanine succinic anhydride involves its reactivity with nucleophiles due to the presence of the anhydride group. The compound can form covalent bonds with amino groups in proteins, leading to modifications that can alter protein function. This reactivity is exploited in various biochemical assays and research applications .
Comparison with Similar Compounds
Similar Compounds
- N-Formyl-L-alanine
- Succinic anhydride
- N-Formyl-L-alanine methyl ester
Uniqueness
N-Formyl-L-alanine succinic anhydride is unique due to its dual functional groups (anhydride and formyl), which provide a versatile platform for chemical modifications. This dual functionality is not commonly found in similar compounds, making it a valuable reagent in synthetic and analytical chemistry .
Properties
CAS No. |
93964-72-8 |
|---|---|
Molecular Formula |
C12H16N2O8 |
Molecular Weight |
316.26 g/mol |
IUPAC Name |
bis[(2S)-2-formamidopropanoyl] butanedioate |
InChI |
InChI=1S/C12H16N2O8/c1-7(13-5-15)11(19)21-9(17)3-4-10(18)22-12(20)8(2)14-6-16/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16)/t7-,8-/m0/s1 |
InChI Key |
ANVMHYAOVDRNIM-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC=O)NC=O |
Canonical SMILES |
CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



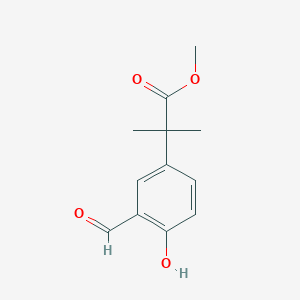
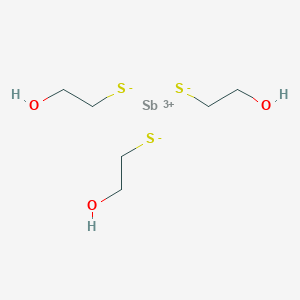
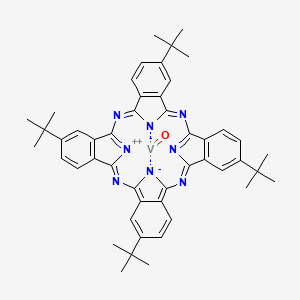


![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)

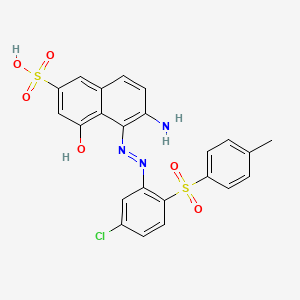


![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)

